Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1)
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Overview
Description
Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) is a complex organic compound with a molecular formula of C14H17N4OSBr. This compound is known for its unique structure, which includes an imidazo[1,2-c]pyrimidine ring fused with a thiazolium ring. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) typically involves multiple steps:
Formation of the Imidazo[1,2-c]pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Thiazolium Ring Formation: The thiazolium ring is formed through a reaction involving thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the imidazo[1,2-c]pyrimidine ring with the thiazolium ring using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolium ring.
Reduction: Reduction reactions can occur at the imidazo[1,2-c]pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Methylimidazo[1,2-c]pyrimidin-8-yl)methyl)-4-methylthiazolium chloride
- N-((5-Methylimidazo[1,2-c]pyrimidin-8-yl)methyl)-4-methylthiazolium iodide
Uniqueness
Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) is unique due to the presence of the hydroxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
CAS No. |
74636-68-3 |
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Molecular Formula |
C14H17BrN4OS |
Molecular Weight |
369.28 g/mol |
IUPAC Name |
2-[4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;bromide |
InChI |
InChI=1S/C14H17N4OS.BrH/c1-10-13(3-6-19)20-9-17(10)8-12-7-16-11(2)18-5-4-15-14(12)18;/h4-5,7,9,19H,3,6,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MNKHQVZADPWXBC-UHFFFAOYSA-M |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N3C2=NC=C3)C)CCO.[Br-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N3C2=NC=C3)C)CCO.[Br-] |
Synonyms |
ethenothiamin N-((5-methylimidazo(1,2-c)pyrimidin-8-yl)methyl)-4-methyl-5-(2-hydroxyethyl)thiazolium bromide |
Origin of Product |
United States |
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